molecular formula C7H7IO4 B12563686 2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester CAS No. 179381-42-1

2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester

Cat. No.: B12563686
CAS No.: 179381-42-1
M. Wt: 282.03 g/mol
InChI Key: XOBAUCQASHYIRI-UHFFFAOYSA-N
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Description

2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester is an organic compound with a unique structure that includes an iodoacetyl group and a butynoic acid ester

Preparation Methods

The synthesis of 2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester typically involves the esterification of 2-butynoic acid with methanol in the presence of an acid catalyst. The iodoacetyl group is introduced through a subsequent reaction with iodoacetic acid or its derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of advanced catalysts and purification techniques .

Chemical Reactions Analysis

2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester involves its reactivity towards nucleophiles. The iodoacetyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications to modify or synthesize new compounds. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester can be compared with similar compounds such as:

Properties

CAS No.

179381-42-1

Molecular Formula

C7H7IO4

Molecular Weight

282.03 g/mol

IUPAC Name

methyl 4-(2-iodoacetyl)oxybut-2-ynoate

InChI

InChI=1S/C7H7IO4/c1-11-6(9)3-2-4-12-7(10)5-8/h4-5H2,1H3

InChI Key

XOBAUCQASHYIRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCOC(=O)CI

Origin of Product

United States

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